molecular formula C11H9N3O2 B8381397 N-(2-pyridinyl)pyridine-4-carboxamide-1-oxide

N-(2-pyridinyl)pyridine-4-carboxamide-1-oxide

Cat. No. B8381397
M. Wt: 215.21 g/mol
InChI Key: HPUSEHQOVFEFOO-UHFFFAOYSA-N
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Patent
US04728658

Procedure details

A stirred suspension of the acid chloride in dichloromethane (50ml) at 0° was treated with 2-aminopyridine (1.823 g, 19.4 mmol), warmed to room temperature. After 3 hours the mixture was evaporated in vacuo to give a solid. The solid was dissolved in water (100 ml) and the solution basified with saturated aq. Na2CO3 solution. The precipitate was filtered and recrystallised from water to give the title compound as a three quarter hydrate (1.274 g), m.p. 232°-233° .
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.823 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[C:8]([O-:11])([O-])=O.[Na+].[Na+].[OH2:14]>ClCCl>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:1][C:8]([C:6]1[CH:5]=[CH:4][N+:3]([O-:14])=[CH:2][CH:7]=1)=[O:11] |f:1.2.3|

Inputs

Step One
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.823 g
Type
reactant
Smiles
NC1=NC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 3 hours the mixture was evaporated in vacuo
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to give a solid
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
recrystallised from water

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)NC(=O)C1=CC=[N+](C=C1)[O-]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.274 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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